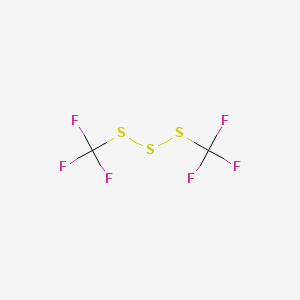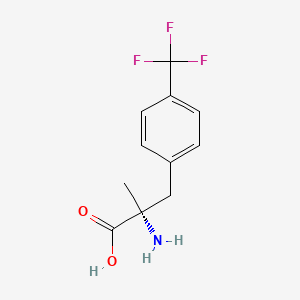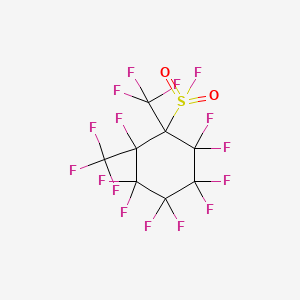
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C8F16O2S and a molecular weight of 464.12 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical properties.
Métodos De Preparación
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be synthesized through various methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents . Industrial production methods may involve the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to facilitate the chlorine-fluorine exchange of arenesulfonyl chloride .
Análisis De Reacciones Químicas
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents include potassium fluoride, phase transfer catalysts, and various nucleophiles.
Aplicaciones Científicas De Investigación
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride-containing molecules.
Mecanismo De Acción
The mechanism of action of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- involves its interaction with molecular targets, such as amino acids and proteins. The sulfonyl fluoride group can form covalent bonds with active-site residues in enzymes, leading to enzyme inactivation. This property is exploited in the development of enzyme inhibitors and covalent probes .
Comparación Con Compuestos Similares
Cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- can be compared with other sulfonyl fluorides, such as:
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride: Utilized in diagnostic imaging.
The uniqueness of cyclohexanesulfonyl fluoride, nonafluorobis(trifluoromethyl)- lies in its high fluorine content and the resulting chemical stability and reactivity, which make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
68156-00-3 |
|---|---|
Fórmula molecular |
C8F16O2S |
Peso molecular |
464.13 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C8F16O2S/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11 |
Clave InChI |
XLCQIAITJZQFTE-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)F)(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


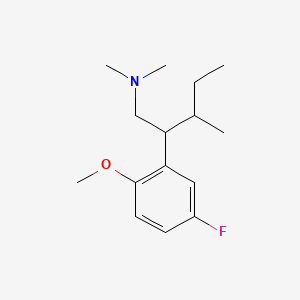
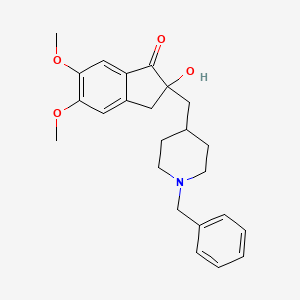
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
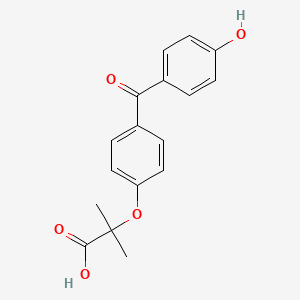
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
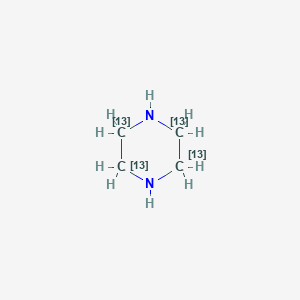


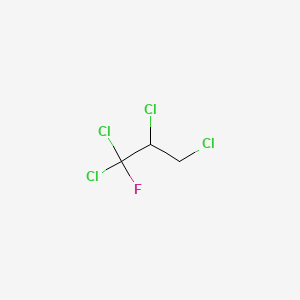
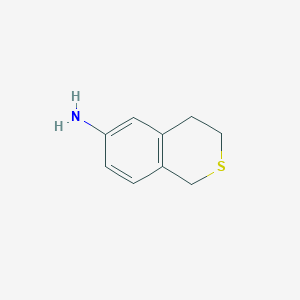
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
